(3S)-3-Amino-3-(4-pyridyl)propanamide
Description
(3S)-3-Amino-3-(4-pyridyl)propanamide is a chiral propanamide derivative characterized by a 4-pyridyl substituent at the 3-position of its backbone. Its molecular formula is C₈H₁₀N₃O, with a molecular weight of 164.19 g/mol. The stereochemistry at the 3-position (S-configuration) is critical for its biological interactions, as spatial orientation influences binding affinity and selectivity.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C8H11N3O/c9-7(5-8(10)12)6-1-3-11-4-2-6/h1-4,7H,5,9H2,(H2,10,12)/t7-/m0/s1 |
InChI Key |
XAEYVNIRCJMCJG-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CN=CC=C1[C@H](CC(=O)N)N |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(4-pyridyl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-pyridinecarboxaldehyde and (S)-alanine.
Formation of Intermediate: The reaction between 4-pyridinecarboxaldehyde and (S)-alanine under specific conditions (e.g., presence of a reducing agent like sodium borohydride) leads to the formation of an intermediate compound.
Amidation Reaction: The intermediate undergoes an amidation reaction with ammonia or an amine source to yield (3S)-3-Amino-3-(4-pyridyl)propanamide.
Industrial Production Methods: Industrial production of (3S)-3-Amino-3-(4-pyridyl)propanamide may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Amino-3-(4-pyridyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridyl group can be reduced under specific conditions to yield reduced pyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Oxo derivatives of (3S)-3-Amino-3-(4-pyridyl)propanamide.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(4-pyridyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-pyridyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Structural and Molecular Differences
The table below compares (3S)-3-Amino-3-(4-pyridyl)propanamide with key analogs derived from the evidence:
Biological Activity
(3S)-3-Amino-3-(4-pyridyl)propanamide is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological activity, synthesis, and mechanisms of action, supported by diverse research findings and data tables.
Chemical Structure and Properties
(3S)-3-Amino-3-(4-pyridyl)propanamide features a pyridine ring that contributes to its unique chemical properties. The presence of the amino group and the 4-pyridyl moiety allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Synthesis
The synthesis of (3S)-3-Amino-3-(4-pyridyl)propanamide typically involves the following steps:
- Starting Materials : The synthesis begins with 4-pyridinecarboxaldehyde and (S)-alanine.
- Formation of Intermediate : A reaction occurs between 4-pyridinecarboxaldehyde and (S)-alanine in the presence of reducing agents like sodium borohydride.
- Amidation Reaction : The intermediate undergoes amidation with ammonia or an amine source to produce the final compound.
Optimized industrial production methods may involve specific catalysts and controlled temperature and pressure conditions to maximize yield.
The biological activity of (3S)-3-Amino-3-(4-pyridyl)propanamide is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biochemical pathways related to cell signaling, metabolism, or gene expression .
Therapeutic Potential
Research indicates that (3S)-3-Amino-3-(4-pyridyl)propanamide exhibits potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that derivatives containing β-amino acids exhibit antibacterial properties against several strains, suggesting that this compound could serve as a base for developing new antimicrobial agents .
- Anticancer Activity : The compound has been investigated for its antiproliferative effects on cancer cell lines, indicating promise in cancer therapy .
- Enzyme Inhibition : It has potential as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme modulation is crucial.
Research Findings
Several studies have highlighted the biological activities associated with (3S)-3-Amino-3-(4-pyridyl)propanamide:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study demonstrated that compounds derived from β-amino acids showed significant antimicrobial activity, which could be enhanced by modifying the structure of (3S)-3-Amino-3-(4-pyridyl)propanamide .
- Anticancer Research : Another investigation focused on the antiproliferative effects of this compound on glioma cell lines, revealing promising results that warrant further exploration into its mechanism of action and efficacy in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
